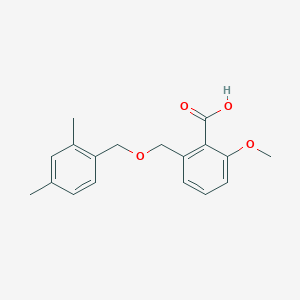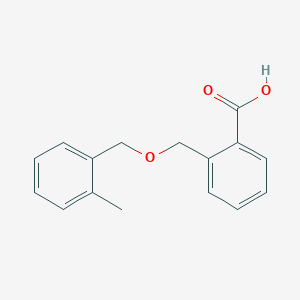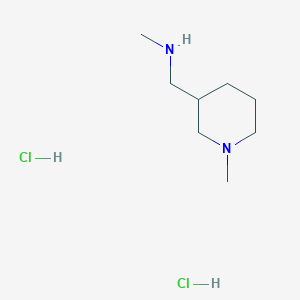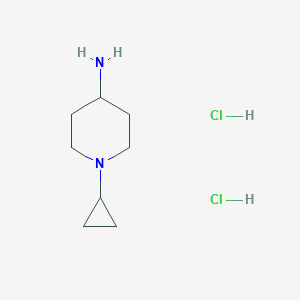![molecular formula C22H21ClN2O3 B6339742 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester CAS No. 365542-58-1](/img/structure/B6339742.png)
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester” is a derivative of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This compound is a part of the pyrazole family, which is an important structural motif found in many biologically and pharmaceutically active compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .
Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .
Chemical Reactions Analysis
The compound participates in various chemical reactions. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 145-148 °C (lit.) . Its empirical formula is C11H9ClN2O and it has a molecular weight of 220.65 .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
ETHYL 2-[(E)-2-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHENYL]-6-METHOXYBENZOATE: can be utilized in the Suzuki–Miyaura cross-coupling reactions. This reaction is a widely applied method for forming carbon-carbon bonds under mild and functional group tolerant conditions. The compound’s structure suggests that it could act as a potential coupling partner due to the presence of a vinyl group which can undergo transmetalation .
Analytical Reagent in Transition-Metal Chemistry
The pyrazole moiety within the compound is known to serve as an analytical reagent in transition-metal chemistry. It can be used for complexation with metals, which is essential in the synthesis of various metal-organic frameworks (MOFs) and coordination compounds .
Ligand for Metal Complexation
Due to its structural features, this compound may act as a ligand for complexation with metals. This application is significant in the field of catalysis where such complexes can be used to accelerate chemical reactions or in the creation of new materials with specific magnetic, electronic, or optical properties .
Antioxidant Additives to Fuels
The compound’s derivatives have been reported to possess antioxidant properties. As such, they can be applied as antioxidant additives to fuels, which helps in preventing the oxidation of the fuel and thus improving its shelf life and performance .
Synthesis of Anticonvulsant Derivatives
The compound is involved in the synthesis of derivatives that exhibit potential anticonvulsant properties. These derivatives can be explored further for their therapeutic applications in the treatment of epilepsy and other seizure-related disorders .
Free Radical Bromination at the Benzylic Position
The benzylic position in the compound’s structure allows for free radical bromination, which is a key step in various organic synthesis pathways. This reaction can be used to introduce bromine atoms selectively at the benzylic position, enabling further functionalization of the compound .
Electrophilic Aromatic Substitution
The phenyl ring in the compound provides a site for electrophilic aromatic substitution reactions. This type of reaction is fundamental in organic chemistry for introducing different substituents onto the aromatic ring, thereby modifying the compound’s chemical properties for specific applications .
Nucleophilic Substitution Reactions
Lastly, the compound can undergo nucleophilic substitution reactions at the benzylic position. Depending on the reaction conditions and the nature of the nucleophile, this can lead to a wide range of products with diverse chemical functionalities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-4-28-22(26)20-16(9-8-12-19(20)27-3)13-14-18-15(2)24-25(21(18)23)17-10-6-5-7-11-17/h5-14H,4H2,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNPOPPHCNEEPQ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)



